molecular formula C19H19N3O B1384326 5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one CAS No. 897305-73-6

5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Cat. No.: B1384326
CAS No.: 897305-73-6
M. Wt: 305.4 g/mol
InChI Key: FWFDCKSXTJXHSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C19H19N3O and its molecular weight is 305.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

The compound has the following chemical properties:

  • Molecular Formula : C17_{17}H18_{18}N2_2O
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 88499-83-6

Synthesis

The synthesis of this compound typically involves the reaction of appropriate amines with pyrimidine derivatives under controlled conditions. Various methods have been reported to achieve high yields and purity of the compound.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, compounds containing similar structural motifs have shown inhibitory effects against various cancer cell lines:

Compound TypeCancer Cell LinesIC50_{50} (µM)
Pyrimidine DerivativesMDA-MB-231 (Breast Cancer)15.0
Pyrazole AnaloguesHepG2 (Liver Cancer)20.0
General Anticancer AgentsVarious Solid Tumors<50.0

These findings suggest that the specific substitutions on the pyrimidine ring can enhance anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

This compound has also been evaluated for its enzyme inhibition properties. Notably, similar compounds have been identified as potent inhibitors of β-glucuronidase, an enzyme linked to various pathological conditions:

EnzymeCompoundIC50_{50} (µM)
β-glucuronidaseCompound 24 (similar structure)2.8 ± 0.10
β-glucuronidaseD-saccharic acid 1,4-lactone (standard)45.75 ± 2.16

The structural analysis indicates that the presence of specific functional groups enhances binding affinity and inhibitory potency against β-glucuronidase.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit critical enzymes involved in cancer progression or metabolic pathways.
  • Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Disruption of Cellular Signaling : Interaction with signaling pathways may alter cellular responses leading to growth inhibition.

Case Studies and Research Findings

Several studies have focused on derivatives of pyrimidine compounds, emphasizing their potential as therapeutic agents:

  • Study on β-glucuronidase Inhibition : A study highlighted that certain derivatives showed significantly lower IC50_{50} values compared to standard inhibitors, indicating a strong potential for drug development.
  • Anticancer Efficacy : Research demonstrated that analogs with specific substitutions exhibited selective cytotoxicity towards tumor cells while sparing normal cells, suggesting a favorable therapeutic index.
  • Antimicrobial Evaluation : Compounds structurally related to this compound were tested against various pathogens, showing MIC values in the low micromolar range.

Properties

IUPAC Name

5-benzyl-4-methyl-2-(4-methylanilino)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-13-8-10-16(11-9-13)21-19-20-14(2)17(18(23)22-19)12-15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H2,20,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWFDCKSXTJXHSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=C(C(=O)N2)CC3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
Reactant of Route 2
Reactant of Route 2
5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
Reactant of Route 3
Reactant of Route 3
5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
Reactant of Route 4
Reactant of Route 4
5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
Reactant of Route 5
Reactant of Route 5
5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one
Reactant of Route 6
5-benzyl-6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4(3H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.